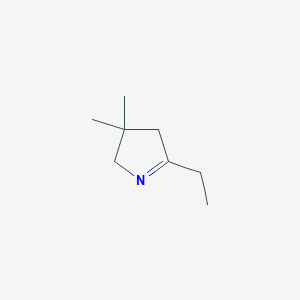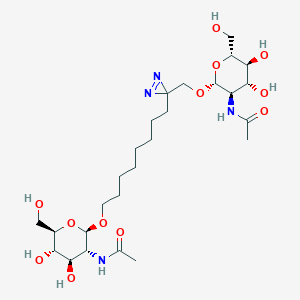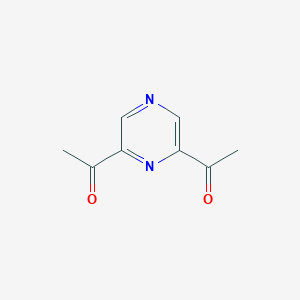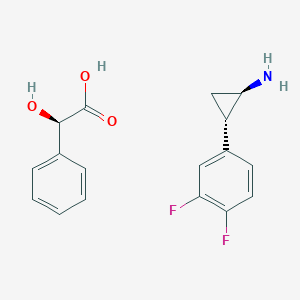
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate
Übersicht
Beschreibung
The compound "(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate" is a chiral molecule that is likely to have biological activity due to its structural features, which include a cyclopropane ring and fluorinated aromatic substituents. Cyclopropane-containing compounds are of significant interest in medicinal chemistry due to their conformational rigidity and the unique electronic and steric properties imparted by the three-membered ring .
Synthesis Analysis
The synthesis of related cyclopropane derivatives has been reported using various methods. For instance, the Barton reductive radical decarboxylation was used to construct cis-cyclopropane structures starting from chiral epichlorohydrins, which could be a potential method for synthesizing the compound . Another approach involved asymmetric cyclopropanation using a copper(II) triflate and bis(oxazoline) ligand to produce chiral cyclopropane carboxylates . Additionally, cyclopropylideneacetates, which are versatile building blocks, can be synthesized through Kulinkovich reductive cyclopropanation followed by mesylation and oxidative cleavage .
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is characterized by the presence of a strained three-membered ring, which can influence the reactivity and physical properties of the molecule. The stereochemistry of the substituents on the cyclopropane ring is crucial for the biological activity of these compounds, as seen in the synthesis of enantiomerically pure cyclopropane derivatives with high enantiomeric excess . X-ray crystallography studies have been used to examine the solid-state structures of these compounds, revealing close intermolecular contacts in the case of fluorinated phenylcyclopropane derivatives .
Chemical Reactions Analysis
Cyclopropane-containing compounds can undergo various chemical reactions due to the ring strain and the presence of substituents. For example, the reductive radical decarboxylation mentioned earlier is a key step in the synthesis of certain cyclopropane derivatives . The Curtius rearrangement has also been employed to transform carboxylic acids into amines, which could be relevant for the synthesis of amines like the compound of interest . Furthermore, the presence of fluorine atoms can affect the reactivity and selectivity of these molecules, as seen in the inhibition of monoamine oxidases by fluorinated phenylcyclopropanamines .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by the presence of the cyclopropane ring and the nature of the substituents. Fluorinated compounds, in particular, exhibit unique properties due to the electronegativity of fluorine, which can affect the acidity, lipophilicity, and metabolic stability of the molecule . The stereochemistry of the cyclopropane ring also plays a role in the biological activity, as evidenced by the selective inhibition of monoamine oxidases by enantiomerically pure cyclopropanamines .
Wissenschaftliche Forschungsanwendungen
Development of Enzymatic Processes for Chiral Intermediates
The compound (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine can be used as an intermediate in the synthesis of important pharmaceuticals. For instance, a ketoreductase (KRED) was used to transform a related compound into a chiral alcohol, which was then used for the synthesis of (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester with high yield and diastereoselectivity. This process is noted for its green and environmentally sound approach, high productivity of biocatalysis, and potential for industrial applications (Guo et al., 2017).
Biological Evaluation and Applications
Biological Evaluation of Cyclopropyl Derivatives
Cyclopropyl derivatives, closely related to (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine, have been synthesized and evaluated for their inhibitory activities against certain enzymes. These compounds showed significant inhibitory effects on cytosolic carbonic anhydrase I and II isoforms, as well as acetylcholinesterase enzymes. Such inhibitors are relevant in treating diseases like Alzheimer's, Parkinson's, and other neurodegenerative diseases (Boztaş et al., 2019).
Synthetic and Chemical Process Development
Synthesis of Optically Pure Derivatives
Optically pure derivatives related to the compound of interest have been synthesized, demonstrating the utility of specific catalytic processes. These processes involve transformations and structural analyses of intermediates, showing the importance of these compounds in synthetic organic chemistry (Sakai et al., 2000).
Advanced Syntheses of Cyclopropylideneacetates
Cyclopropylideneacetates, structurally related to the compound , have been synthesized through a reproducible and inexpensive process. These compounds serve as multifunctional building blocks in organic synthesis, indicating the versatility and importance of cyclopropane-containing compounds in synthetic chemistry (Limbach et al., 2004).
Biocatalytic Synthesis of Cyclopropane Intermediates
A biocatalytic synthesis of a cyclopropane precursor to the antithrombotic agent ticagrelor, involving a cyclopropanation reaction catalyzed by an engineered enzyme, demonstrates the relevance of such compounds in the synthesis of medically important agents (Hernandez et al., 2016).
Eigenschaften
IUPAC Name |
(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;(2R)-2-hydroxy-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.C8H8O3/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;9-7(8(10)11)6-4-2-1-3-5-6/h1-3,6,9H,4,12H2;1-5,7,9H,(H,10,11)/t6-,9+;7-/m01/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUESUQPLVFMJIT-KLTOLQSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC(=C(C=C2)F)F.C1=CC=C(C=C1)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)F)F.C1=CC=C(C=C1)[C@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433193 | |
| Record name | (2R)-Hydroxy(phenyl)acetic acid--(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate | |
CAS RN |
376608-71-8 | |
| Record name | Benzeneacetic acid, α-hydroxy-, (αR)-(1R,2S)-compd. with 2-(3,4-difluorophenyl)cyclopropanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=376608-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine R-mandelate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0376608718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-Hydroxy(phenyl)acetic acid--(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1R,2S)-2-(3,4-DIFLUOROPHENYL)CYCLOPROPANAMINE R-MANDELATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH0OSF4LF9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





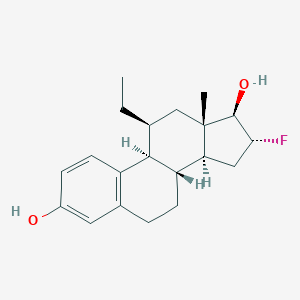
![[(2R,4R,5S,6R)-3,3,4,5-tetrahydroxy-2-propoxy-6-[[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B135464.png)

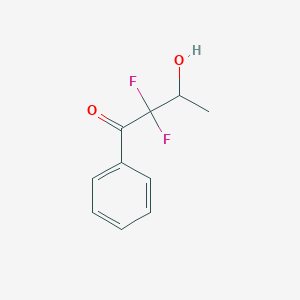
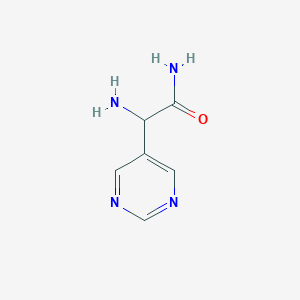
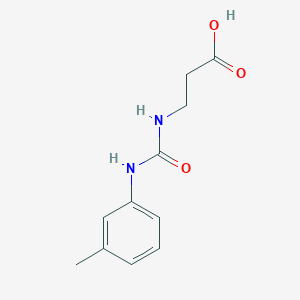
![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B135478.png)
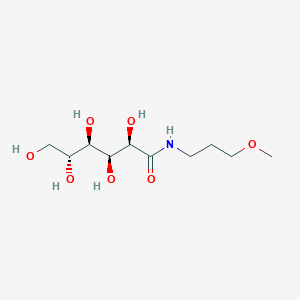
![(S)-3-Amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one](/img/structure/B135482.png)
